2-Bromo-5-hydroxybenzoic acid
Overview
Description
2-Bromo-5-hydroxybenzoic acid is an organic compound with the molecular formula C7H5BrO3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted by a bromine atom and a hydroxyl group, respectively . This compound is known for its applications in various chemical syntheses and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-5-hydroxybenzoic acid can be synthesized through several methods. One common synthetic route involves the bromination of 5-hydroxybenzoic acid using bromine or a brominating agent in the presence of a catalyst . The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The process may include the use of solvents such as chlorobenzene and catalysts like aluminum chloride to facilitate the reaction . The reaction mixture is then quenched, and the product is purified through recrystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the hydroxyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include substituted benzoic acids with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include de-brominated benzoic acids and modified hydroxyl derivatives.
Scientific Research Applications
2-Bromo-5-hydroxybenzoic acid has several applications in scientific research:
Biology: The compound is used in studies involving bacterial degradation and bioremediation.
Mechanism of Action
The mechanism of action of 2-Bromo-5-hydroxybenzoic acid involves its interaction with molecular targets such as estrogen receptors. The compound can act as an agonist or antagonist, modulating the receptor’s activity and influencing biological pathways related to bone density and reproductive health . The hydroxyl group and bromine atom play crucial roles in its binding affinity and specificity towards these receptors.
Comparison with Similar Compounds
2-Bromo-5-methoxybenzoic acid: Similar in structure but with a methoxy group instead of a hydroxyl group.
5-Bromo-2-hydroxybenzoic acid: Differently substituted but shares the bromine and hydroxyl functionalities.
2-Bromo-4-hydroxybenzoic acid: Another positional isomer with the hydroxyl group at the 4-position.
Uniqueness: 2-Bromo-5-hydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as both an agonist and antagonist of estrogen receptors sets it apart from other similar compounds .
Properties
IUPAC Name |
2-bromo-5-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCSAMJZDHWTKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70482339 | |
Record name | 2-Bromo-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70482339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58380-11-3 | |
Record name | 2-Bromo-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70482339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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